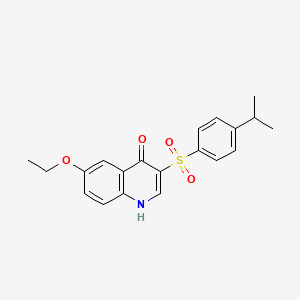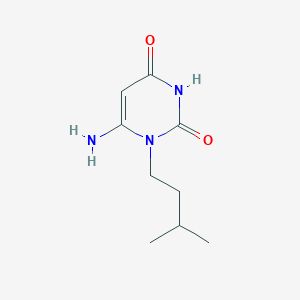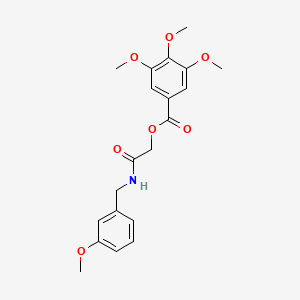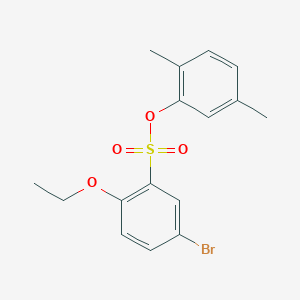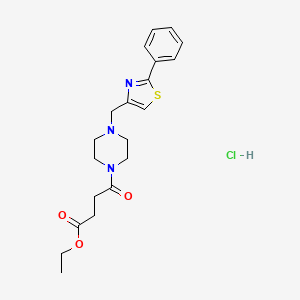
4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate” is a type of coumarin derivative. Coumarins are a type of organic compound that are often used in the manufacture of certain types of perfumes and fabric conditioners due to their sweet scent . They are also found naturally in many plants .
Molecular Structure Analysis
The molecular structure of “4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate” would likely include a chromen-7-yl group (a type of coumarin), a phenyl group, and a furan-2-carboxylate group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Coumarin derivatives can undergo a variety of chemical reactions, including pericyclic reactions, electrophilic aromatic substitution, and nucleophilic aromatic substitution . Again, the specific reactions would depend on the exact structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would depend on the exact structure of the compound .Applications De Recherche Scientifique
Structural and Chemical Properties
- A study by Zhao and Zhou (2009) on a related molecule, N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide, highlights the structural properties of these compounds. They found significant intermolecular hydrogen-bonding interactions, which are crucial for understanding the compound's chemical behavior and potential applications (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009).
Synthesis Methods
- Zhu et al. (2014) described a rapid synthetic method for 4-Oxo-4H-chromene-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Their method optimizes the synthesis process, which is crucial for the practical application and production of these compounds (Wufu Zhu et al., 2014).
Biological Applications
- Research by Behrami and Dobroshi (2019) demonstrates the antibacterial properties of derivatives of 4-hydroxy-chromen-2-one. Their work highlights the potential use of these compounds as antimicrobial agents, which could be pivotal in the development of new drugs (A. Behrami & Florent Dobroshi, 2019).
- Another study by Gašparová et al. (2010) on 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives shows their antineoplastic (anti-cancer) activities. This research suggests the potential of these compounds in cancer treatment, making them a subject of interest for pharmacological studies (R. Gašparová et al., 2010).
Advanced Applications
- A study by Arif et al. (2022) on chromene derivatives revealed their non-linear optical (NLO) properties. This suggests applications in the field of optoelectronics and photonics, expanding the scope of these compounds beyond biomedical applications (Nadia Arif et al., 2022).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. Some coumarin derivatives can be toxic, while others are used in medicines . Without specific information on “4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate”, it’s difficult to provide detailed safety information.
Orientations Futures
Future research on “4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate” could involve studying its synthesis, properties, and potential biological activity. It could also involve comparing it to other coumarin derivatives to better understand the effects of different functional groups on the properties of these compounds .
Mécanisme D'action
Target of Action
The primary targets of 4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate are currently unknown . The compound is part of a collection of rare and unique chemicals used by early discovery researchers
Result of Action
The molecular and cellular effects of 4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate’s action are currently unknown . As research progresses, these effects will be elucidated, providing valuable insights into the compound’s potential therapeutic applications.
Propriétés
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c21-19-15-9-8-14(25-20(22)17-7-4-10-23-17)11-18(15)24-12-16(19)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKCZLJVTLXZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2779890.png)
![1-(2-bromo-5-methoxybenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779891.png)
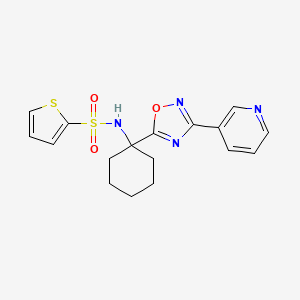
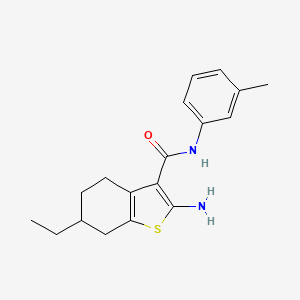
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2779896.png)

![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)
